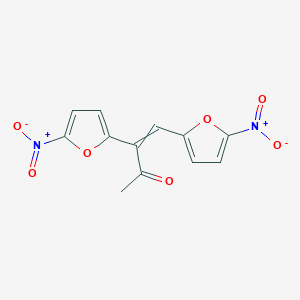![molecular formula C24H40ClNO4S B14356394 2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride CAS No. 90661-79-3](/img/structure/B14356394.png)
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride is a chemical compound known for its unique structure and reactivity It is composed of a phenoxy group substituted with a butane-1-sulfonylamino group and a tetradecanoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride typically involves multiple steps. One common route includes the following steps:
Formation of the Phenoxy Intermediate: The phenoxy group is prepared by reacting phenol with an appropriate halogenated compound under basic conditions.
Introduction of the Butane-1-sulfonylamino Group: The phenoxy intermediate is then reacted with butane-1-sulfonyl chloride in the presence of a base to introduce the butane-1-sulfonylamino group.
Attachment of the Tetradecanoyl Chloride Moiety: Finally, the resulting compound is reacted with tetradecanoyl chloride under anhydrous conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Oxidation and Reduction Reactions: The sulfonylamino group can undergo oxidation and reduction under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield the corresponding acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amide, while hydrolysis can produce the corresponding acid and amine.
Aplicaciones Científicas De Investigación
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific properties, such as surfactants and polymers.
Biological Studies: It is employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicinal Chemistry: The compound is investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Mecanismo De Acción
The mechanism of action of 2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride involves its reactivity with nucleophiles and electrophiles. The chloride group can be displaced by nucleophiles, leading to the formation of new covalent bonds. The sulfonylamino group can interact with biological molecules, potentially inhibiting enzyme activity or modifying protein structures. The phenoxy group provides stability and enhances the compound’s solubility in organic solvents.
Comparación Con Compuestos Similares
Similar Compounds
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}acetyl chloride: Similar structure but with an acetyl group instead of a tetradecanoyl group.
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}benzoyl chloride: Contains a benzoyl group instead of a tetradecanoyl group.
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}hexanoyl chloride: Features a hexanoyl group in place of the tetradecanoyl group.
Uniqueness
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride is unique due to its long tetradecanoyl chain, which imparts distinct physical and chemical properties. This long chain can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications in material science and medicinal chemistry.
Propiedades
Número CAS |
90661-79-3 |
|---|---|
Fórmula molecular |
C24H40ClNO4S |
Peso molecular |
474.1 g/mol |
Nombre IUPAC |
2-[3-(butylsulfonylamino)phenoxy]tetradecanoyl chloride |
InChI |
InChI=1S/C24H40ClNO4S/c1-3-5-7-8-9-10-11-12-13-14-18-23(24(25)27)30-22-17-15-16-21(20-22)26-31(28,29)19-6-4-2/h15-17,20,23,26H,3-14,18-19H2,1-2H3 |
Clave InChI |
VBIZOUSCWKUPED-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C(=O)Cl)OC1=CC=CC(=C1)NS(=O)(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


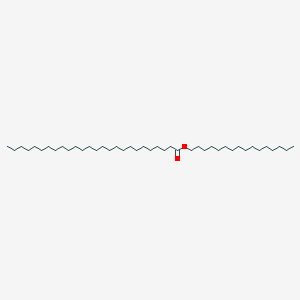
![4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14356317.png)
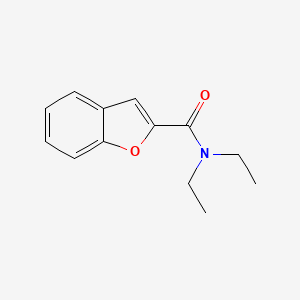
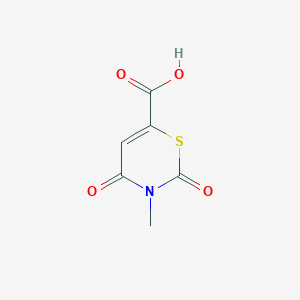
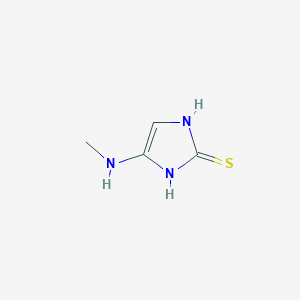
![(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14356354.png)

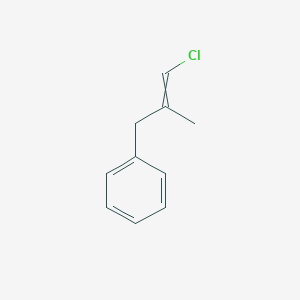
![1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione](/img/structure/B14356373.png)
![3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14356380.png)
![2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14356386.png)

